molecular formula C19H18N2O3 B5653768 2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl acetate

2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl acetate

Cat. No. B5653768
M. Wt: 322.4 g/mol
InChI Key: GZFYBBJJVRGRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phthalazinyl derivatives, such as "2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl acetate," often involves multi-step chemical reactions, employing starting materials like phthalic anhydride or analogous compounds. For instance, one method involves the synthesis of derivatives through reactions involving methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which is prepared from phthalic anhydride, indicating a foundational approach to synthesizing phthalazinyl compounds (A. M. Sridhara et al., 2010).

Molecular Structure Analysis

The molecular structure of phthalazinyl derivatives is characterized by specific spectroscopic methods, such as 1H NMR, IR, and Mass spectroscopy, ensuring their structural integrity aligns with proposed models. These methods are critical for confirming the presence of the phthalazinyl core and the associated substituents, providing detailed insights into the molecule's structural composition (V. Guguloth, 2019).

Chemical Reactions and Properties

The reactivity of "2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl acetate" encompasses its ability to undergo various chemical reactions, including those leading to the synthesis of novel derivatives. Such reactivity can be leveraged in the synthesis of a range of compounds, indicating the molecule's versatility in chemical transformations. The specific reactions it undergoes can provide pathways to new molecules with potential applications in diverse fields (B. Thirupaiah & R. R. Vedula, 2014).

properties

IUPAC Name

[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-8-9-14(10-15(12)11-24-13(2)22)18-16-6-4-5-7-17(16)19(23)21(3)20-18/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFYBBJJVRGRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320783
Record name [2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2-Methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate

CAS RN

694467-05-5
Record name [2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.